molecular formula C10H13NO B1438052 N-benzyloxetan-3-amine CAS No. 1015937-48-0

N-benzyloxetan-3-amine

Cat. No.: B1438052
CAS No.: 1015937-48-0
M. Wt: 163.22 g/mol
InChI Key: DSGHRPVYBGSMIO-UHFFFAOYSA-N
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Description

N-benzyloxetan-3-amine: is a chemical compound with the molecular formula C10H13NO . It is characterized by the presence of an oxetane ring and a benzyl group attached to an amine. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-benzyloxetan-3-amine can be synthesized through several methods. One common approach involves the reaction of N-benzyloxetan with ammonia or an ammonia salt under appropriate conditions . The reaction typically requires controlled temperatures and may involve catalysts to facilitate the process.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: N-benzyloxetan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry: N-benzyloxetan-3-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used to modify proteins and peptides, aiding in the study of biochemical pathways .

Medicine: Its ability to interact with biological targets makes it a valuable tool in drug discovery .

Industry: this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-benzyloxetan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity. This interaction can affect various biochemical pathways, making this compound a valuable tool in research and drug development .

Comparison with Similar Compounds

  • N-benzyl-3-oxetanamine
  • N-(3-methoxybenzyl)oxetan-3-amine
  • N-phenyl-3-oxetanamine

Uniqueness: N-benzyloxetan-3-amine is unique due to its specific structure, which includes both an oxetane ring and a benzyl group. This combination provides distinct reactivity and properties compared to other similar compounds. Its versatility in various chemical reactions and applications in multiple fields highlights its uniqueness .

Properties

IUPAC Name

N-benzyloxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)6-11-10-7-12-8-10/h1-5,10-11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGHRPVYBGSMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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